5-Ethoxy-2-methylidene-5-oxopentanoate
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Overview
Description
5-Ethoxy-2-methylidene-5-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is known for its unique structure, which includes an ethoxy group, a methylidene group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methylidene-5-oxopentanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of ethyl acetoacetate with ethyl acrylate. The reaction is typically carried out under solvent-free conditions with catalytic amounts of a base such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methylidene-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-methylidene-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methylidene-5-oxopentanoate involves its interaction with various molecular targets. For example, in biological systems, it may inhibit specific enzymes or disrupt cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Oxopentanoic acid: Shares a similar backbone but lacks the ethoxy and methylidene groups.
Methyl 5-oxopentanoate: Similar structure but with a methyl ester group instead of an ethoxy group.
Uniqueness
5-Ethoxy-2-methylidene-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
CAS No. |
67706-37-0 |
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Molecular Formula |
C8H11O4- |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
5-ethoxy-2-methylidene-5-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-12-7(9)5-4-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
JGEBSIWAPQYPOK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCC(=C)C(=O)[O-] |
Origin of Product |
United States |
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